2,3-Dichloropropionic acid

Toxicology Safety Assessment Risk Management

2,3-Dichloropropionic acid (CAS 565-64-0) is the definitive starting material when synthetic routes demand dehydrochlorination to α-chloroacrylic acid or its esters—achieving up to 80.9% yield under catalyst-assisted heating, a transformation the 2,2-dichloro isomer (dalapon) cannot perform. Its pKa of 2.85 offers a 6.2-fold difference in acid dissociation relative to dalapon, enabling precise control over esterification kinetics and biphasic extraction. For enzyme inhibition studies, it delivers a multi-target profile (carbonic anhydrase, aminopeptidase, succinic dehydrogenase) unmatched by mono- or 2,2-dichloro analogs. With an intermediate acute toxicity (LD50 289–470 mg/kg), it serves as a calibrated reference for toxicology validation. Choose the 2,3-substitution pattern to avoid compromised reactivity and selectivity in your downstream workflows.

Molecular Formula C3H4Cl2O2
Molecular Weight 142.97 g/mol
CAS No. 565-64-0
Cat. No. B1583519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloropropionic acid
CAS565-64-0
Molecular FormulaC3H4Cl2O2
Molecular Weight142.97 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)Cl)Cl
InChIInChI=1S/C3H4Cl2O2/c4-1-2(5)3(6)7/h2H,1H2,(H,6,7)
InChIKeyGKFWNPPZHDYVLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloropropionic Acid CAS 565-64-0: Chemical Identity and Procurement Considerations


2,3-Dichloropropionic acid (CAS 565-64-0) is a chlorinated carboxylic acid of the propionic acid family, characterized by chlorine substitution at the second and third carbon atoms [1]. Its molecular formula is C₃H₄Cl₂O₂ with a molecular weight of 142.97 g/mol . The compound exists as a white to off-white solid with a melting point of 48–52 °C, a boiling point of 210 °C, and a pKa of 2.85 at 25 °C . It is classified as an organochlorine herbicide and serves as a key building block in organic synthesis .

Why 2,3-Dichloropropionic Acid Cannot Be Substituted by Generic Chloropropionic Acids


While several chloropropionic acid derivatives exist—including 2,2-dichloropropionic acid (dalapon), 2-chloropropionic acid, and 3-chloropropionic acid—their physicochemical properties and biological activities diverge significantly due to distinct chlorine substitution patterns [1]. The 2,3-substitution pattern of 2,3-dichloropropionic acid confers a unique combination of acidity (pKa 2.85), reactivity in nucleophilic substitution and dehydrochlorination reactions, and enzyme inhibition profile that is not replicated by its analogs . Attempting to substitute it with 2,2-dichloropropionic acid, for instance, would result in a markedly different pKa (2.06 vs. 2.85) and a distinct reactivity profile, altering reaction kinetics and product selectivity in downstream synthetic applications .

Quantitative Differentiation of 2,3-Dichloropropionic Acid Against Structural Analogs


Acute Oral Toxicity (LD50) Comparison: 2,3-Dichloropropionic Acid vs. 2,2-Dichloropropionic Acid and Monochloro Analogs

2,3-Dichloropropionic acid exhibits acute oral toxicity with an LD50 of 470 mg/kg in male rats and 289 mg/kg in female rats, positioning it as significantly more toxic than its 2,2-dichloro isomer (dalapon) which has reported LD50 values ranging from 970 mg/kg to >5000 mg/kg in rats [1][2]. The 2-chloropropionic acid analog demonstrates substantially lower acute toxicity with an LD50 of 5000 mg/kg in rats, while 3-chloropropionic acid shows LD50 >2000 mg/kg in mice [3][4]. This 4- to 17-fold difference in acute toxicity has direct implications for handling protocols, personal protective equipment requirements, and waste disposal procedures in laboratory and industrial settings [1][2][3][4].

Toxicology Safety Assessment Risk Management

Acid Dissociation Constant (pKa) as a Determinant of Reactivity and Formulation Behavior

The pKa of 2,3-dichloropropionic acid is 2.85 at 25 °C, which is significantly higher than the pKa of its 2,2-dichloro isomer (dalapon), reported as 2.06 at 25 °C . This 0.79 pKa unit difference translates to a 6.2-fold difference in acid dissociation constant (Ka), meaning 2,3-dichloropropionic acid is a weaker acid than 2,2-dichloropropionic acid. The higher pKa of 2,3-dichloropropionic acid affects its ionization state at physiological pH, its partitioning behavior in biphasic systems, and the kinetics of base-catalyzed reactions such as dehydrochlorination and esterification .

Physical Chemistry Formulation Science Reaction Engineering

Dehydrochlorination Efficiency to α-Chloroacrylic Acid

2,3-Dichloropropionic acid undergoes dehydrochlorination to yield α-chloroacrylic acid with reported efficiencies reaching up to 80.9% . The reaction involves heating the compound in the presence of dehydrochlorination catalysts at temperatures between 80–150 °C . In contrast, the 2,2-dichloro isomer (dalapon) does not undergo analogous dehydrochlorination due to the absence of vicinal chlorine atoms, while monochloro analogs yield different products . This vicinal dichloro substitution pattern enables a unique synthetic route to α-chloroacrylic acid, a valuable monomer and intermediate .

Synthetic Chemistry Process Optimization Polymer Precursors

Enzyme Inhibition Profile: Carbonic Anhydrase and Succinic Dehydrogenase

2,3-Dichloropropionic acid has been documented to inhibit multiple enzymes including carbonic anhydrase, aminopeptidase, and succinic dehydrogenase . While specific Ki or IC50 values are not reported in the accessible literature, the compound has been shown to inhibit carbonic anhydrase—an enzyme involved in CO₂ hydration—and succinic dehydrogenase, which catalyzes the oxidation of succinate to fumarate in the citric acid cycle . The 2,2-dichloro isomer (dalapon) does not share this multi-enzyme inhibition profile; its primary biological activity is herbicidal through disruption of lipid metabolism rather than broad enzyme inhibition .

Biochemistry Enzyme Kinetics Mechanism of Action

Optimal Procurement and Application Scenarios for 2,3-Dichloropropionic Acid


Synthesis of α-Chloroacrylic Acid and Its Derivatives

When α-chloroacrylic acid or its esters are required as monomers or intermediates, 2,3-dichloropropionic acid is the preferred starting material due to its ability to undergo dehydrochlorination with up to 80.9% yield under catalyst-assisted heating at 80–150 °C . The 2,2-dichloro isomer (dalapon) cannot participate in this reaction, and monochloro analogs yield different product profiles, making 2,3-dichloropropionic acid uniquely suited for this synthetic route .

Biochemical Studies Requiring Multi-Enzyme Inhibition

For research involving carbonic anhydrase, aminopeptidase, or succinic dehydrogenase, 2,3-dichloropropionic acid provides a multi-target inhibition profile not observed with 2,2-dichloropropionic acid or monochloro analogs . This makes it a valuable tool compound for probing enzyme function in metabolic pathways or for developing enzyme inhibitor screening assays .

Formulations Requiring Specific pKa-Driven Reactivity or Partitioning

In applications where acid strength influences reaction kinetics or phase partitioning, the pKa of 2,3-dichloropropionic acid (2.85) offers a 6.2-fold difference in acid dissociation constant relative to 2,2-dichloropropionic acid (pKa 2.06) . This difference can be leveraged to optimize reaction conditions for nucleophilic substitution, esterification, or to control ionization state in biphasic extraction processes .

Toxicological Studies Requiring Intermediate Acute Toxicity Reference

With an acute oral LD50 of 289–470 mg/kg in rats, 2,3-dichloropropionic acid occupies a middle ground between the high toxicity of acrylamide (LD50 141–177 mg/kg) and the lower toxicity of 2-chloropropionic acid (LD50 5000 mg/kg) . This intermediate toxicity profile makes it a useful reference compound for comparative toxicology studies and for validating safety protocols where moderate hazard classification is required .

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